tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate
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Overview
Description
tert-Butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate: is a complex organic compound with a unique structure that includes a tert-butyl carbamate group and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing commercially available reagents and solvents. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxazoline ring can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to modify the compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: For substitution reactions involving the chloromethyl group.
Oxidizing and Reducing Agents: For modifying the oxazoline ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can alter the oxidation state of the oxazoline ring .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development .
Industry: In the industrial sector, tert-butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism by which tert-butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate exerts its effects involves interactions with specific molecular targets. The oxazoline ring and the carbamate group can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the oxazoline ring.
tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate: Another compound with a similar structure but different functional groups.
Uniqueness: tert-Butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate is unique due to its combination of a tert-butyl carbamate group and an oxazoline ring. This combination provides distinct reactivity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H23ClN2O3 |
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Molecular Weight |
290.78 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-(chloromethyl)-5-methyl-4H-1,2-oxazol-3-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C13H23ClN2O3/c1-11(2,3)18-10(17)15-12(4,5)9-7-13(6,8-14)19-16-9/h7-8H2,1-6H3,(H,15,17) |
InChI Key |
QYTOSGIBMHGYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C(C)(C)NC(=O)OC(C)(C)C)CCl |
Origin of Product |
United States |
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